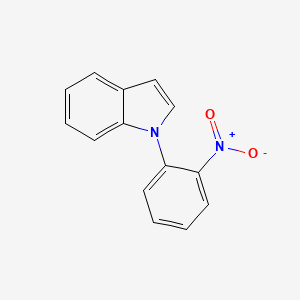

1-(2-nitrophenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-16(18)14-8-4-3-7-13(14)15-10-9-11-5-1-2-6-12(11)15/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYPDHWHOMTKCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436046 | |

| Record name | 1-(2-nitrophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25688-25-9 | |

| Record name | 1-(2-nitrophenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1 2 Nitrophenyl 1h Indole and Analogous Structures

Strategies for Indole (B1671886) Ring Construction Relevant to N-Arylation

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent method for indole preparation that involves the acid-catalyzed thermal cyclization of an arylhydrazone. chemicalbook.comwikipedia.org Typically, arylhydrazones are formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. wikipedia.org

To apply this method for N-arylindoles, a 1,1-disubstituted hydrazine (B178648) (e.g., a 1-aryl-1-phenylhydrazine) would be required as the starting material. The reaction with a carbonyl compound would form a hydrazone, which, upon treatment with a Brønsted or Lewis acid catalyst, would undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form the indole ring. wikipedia.org

However, the direct synthesis of 1-(2-nitrophenyl)-1H-indole via a classical Fischer approach is not commonly reported, likely due to the challenges in preparing the required 1-(2-nitrophenyl)-1-phenylhydrazine precursor and potential side reactions involving the nitro group under the harsh acidic conditions.

More recently, one-pot, multi-component adaptations have been developed that combine Fischer indolization with a subsequent N-arylation step. nih.govexeter.ac.uk For instance, a microwave-promoted sequence has been reported that uses a simple copper(I) oxide catalyst for the N-arylation of the indole formed in situ from the Fischer reaction. nih.govexeter.ac.uk This approach avoids the need for pre-functionalized hydrazines and offers a rapid route to a diverse range of N-arylindoles. exeter.ac.uk

Table 1: General Conditions for One-Pot Fischer Indolization/N-Arylation This table represents a modern adaptation combining the classical synthesis with a subsequent arylation step.

| Step | Reagents & Catalysts | Solvent | Conditions |

|---|---|---|---|

| Indolization | Phenylhydrazine, Ketone/Aldehyde, Acid catalyst (e.g., p-TsOH) | Ethanol | Microwave, ~100-150°C |

| N-Arylation | Aryl Halide (e.g., 1-iodo-2-nitrobenzene), Cu₂O, K₃PO₄ | Ethanol | Microwave, ~150-180°C |

The Reissert indole synthesis traditionally involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base like potassium ethoxide. wikipedia.org The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized using reagents like zinc in acetic acid to furnish an indole-2-carboxylic acid, which can be subsequently decarboxylated. wikipedia.org

Directly adapting the classical Reissert synthesis to produce N-substituted indoles is not straightforward because the indole nitrogen is formed from the nitro group late in the sequence. chemicalbook.comwikipedia.org An N-arylation step would typically be required after the indole ring system has been formed.

However, the core principle of using an ortho-nitroaryl precursor is central to the Reissert methodology. chemicalbook.com This strategic element is shared with other methods that are more amenable to producing N-arylindoles directly or via modification. For instance, related strategies might involve the reduction of a different ortho-nitroaryl carbonyl compound that already incorporates the desired N-substituent.

The Bartoli indole synthesis is a highly effective and direct method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. chemicalbook.comwikipedia.org The presence of a substituent ortho to the nitro group is crucial for the reaction's success, with sterically bulky groups often leading to higher yields. wikipedia.org This makes the methodology particularly well-suited for precursors like 1,2-disubstituted nitrobenzenes.

The reaction proceeds via the addition of the Grignard reagent to the nitro group, which, after a series of steps including a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leads to the formation of the indole ring. wikipedia.org Typically, three equivalents of the vinyl Grignard reagent are necessary for the reaction to proceed to completion with a nitroarene starting material. wikipedia.org

While the Bartoli synthesis classically yields 7-substituted indoles, its principles can be extended. To synthesize a 1-arylindole like this compound, one would theoretically start with a precursor that already contains the N-aryl bond, such as an N-(2-nitrophenyl)aniline derivative, and react it with a suitable vinyl Grignard. However, the most direct application of the Bartoli synthesis is the reaction of a nitrobenzene (B124822) with a vinyl Grignard to form a C-substituted indole, which could then be N-arylated in a separate step. The strength of the Bartoli method lies in its tolerance for the ortho-nitro functionality, a key feature of the target compound's substituent. rsc.org

Table 2: Typical Reactants in Bartoli Indole Synthesis

| Nitroarene Substrate | Grignard Reagent | Typical Product |

|---|---|---|

| o-Nitrotoluene | Vinylmagnesium bromide | 7-Methylindole |

| 2-Chloronitrobenzene | Propenylmagnesium bromide | 7-Chloro-3-methylindole |

| Nitrobenzene | Vinylmagnesium bromide | Indole (low yield) |

This table illustrates the general application of the Bartoli synthesis, highlighting its utility for ortho-substituted nitroarenes.

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. chemicalbook.comwikipedia.org The classical conditions are harsh, often requiring sodium amide or potassium tert-butoxide at temperatures between 200-400°C, which limits its application to robust molecules. wikipedia.orgbhu.ac.in

For the preparation of N-substituted indoles, the starting material would be an N-aryl-N-acyl-o-toluidine. For the target molecule, this would necessitate a precursor like N-acetyl-N-(2-nitrophenyl)-o-toluidine. The strong base would deprotonate the methyl group, and the resulting carbanion would attack the amide carbonyl to initiate cyclization. wikipedia.org

Modern variations of the Madelung synthesis have been developed that proceed under milder conditions. bhu.ac.in These often involve using organolithium bases or introducing electron-withdrawing groups to increase the acidity of the benzylic protons, facilitating cyclization at lower temperatures. researchgate.net A one-pot copper-catalyzed amidation/cyclization process has also been developed, which expands the scope of the Madelung-type reaction. clockss.org

The Nenitzescu indole synthesis is a method for producing 5-hydroxyindole (B134679) derivatives through the condensation of a benzoquinone with a β-aminocrotonic ester. chemicalbook.comwikipedia.org The reaction mechanism involves a Michael addition followed by a cyclization and elimination sequence. wikipedia.org

This synthesis is highly specific for the preparation of 5-hydroxyindoles and is not directly applicable to the synthesis of this compound, which lacks the 5-hydroxy substituent. wikipedia.orgpharmaguideline.com The starting materials and the resulting product structure are fundamentally different from what would be required. Adaptations of this method for general N-arylindole synthesis are not common, as the reaction is defined by the specific arrangement of the benzoquinone and enamine reactants. researchgate.netacs.org

The Bischler-Möhlau synthesis creates 2-aryl-indoles by reacting an α-bromo-acetophenone with an excess of an aniline (B41778) in a sealed tube at high temperatures. wikipedia.org The mechanism involves the initial formation of an α-arylamino-ketone, which then reacts with a second molecule of aniline before cyclizing. wikipedia.org

To prepare an N-substituted indole using this method, one would start with an N-substituted aniline. For the synthesis of a 1,2-diarylindole, for example, an α-arylamino-ketone would be reacted with an excess of a different arylamine. scispace.com A key development is the heteroannulation of arynes with N-aryl-α-aminoketones, which provides a modern, regiospecific twist on the classical Bischler-Möhlau synthesis for producing N-aryl-2,3-disubstituted indoles. rsc.org

However, like other classical methods, the original Bischler-Möhlau synthesis suffers from harsh reaction conditions and the potential for side products. wikipedia.org Its direct application for synthesizing this compound is not a standard route, particularly as the method is primarily used for 2-arylindoles.

Other Name Reactions in Indole Synthesis

Several other named reactions are pivotal in the synthesis of the indole nucleus, which can be adapted for the synthesis of complex indoles. These include:

Fischer Indole Synthesis: This is one of the oldest and most reliable methods for synthesizing substituted indoles, involving the acid-catalyzed reaction of phenylhydrazines with ketones or aldehydes. synarchive.comwikipedia.orgpharmaguideline.com

Reissert Indole Synthesis: This multi-step reaction involves the condensation of o-nitrotoluene with an oxalic ester, followed by reductive cyclization to form the indole. pharmaguideline.combhu.ac.in

Leimgruber-Batcho Indole Synthesis: This method involves the reaction of o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which then undergoes reductive cyclization to yield the indole. pharmaguideline.com

Madelung Synthesis: This involves the base-catalyzed cyclization of 2-(acylamino)-toluenes at high temperatures. bhu.ac.in Modern variations use milder conditions with alkyllithiums as bases. bhu.ac.in

Cadogan-Sundberg Indole Synthesis: This reaction involves the treatment of o-nitrostyrenes with phosphites or phosphines to produce indoles. synarchive.com

Hemetsberger-Knittel Indole Synthesis: This is a thermal reaction of 3-aryl-2-azido-propenoic esters that yields indole-2-carboxylic esters. synarchive.com

Fukuyama Indole Synthesis: This method utilizes a radical cyclization of o-styrylthioanilides or o-isocyanostyrene with tributyltin hydride to form 3-substituted indoles. synarchive.com

Bartoli Indole Synthesis: This reaction is a useful method for the synthesis of indoles. nih.gov

Bischler-Möhlau Indole Synthesis: This is another established method for indole synthesis. wikipedia.orgnih.gov

Metal-Catalyzed Approaches to this compound

Metal-catalyzed reactions, particularly those using palladium, have become powerful tools for the synthesis of indoles due to their efficiency and functional group tolerance.

The reductive cyclization of organic nitro compounds using carbon monoxide is an atom-efficient technique for synthesizing heterocycles like indoles. mdpi.com Palladium catalysts are particularly effective in this transformation. mdpi.comunimi.it The use of CO surrogates, such as phenyl formate (B1220265), has been developed to avoid the need for pressurized carbon monoxide. mdpi.comunimi.it The initial step in these reactions is often an electron transfer from the metal complex to the nitro compound. mdpi.com

Table 1: Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes

| Catalyst System | CO Source | Conditions | Product | Yield | Reference |

| PdCl₂(CH₃CN)₂ / Phenanthroline | Phenyl Formate | Base, Pressure Tube | Indole | Fair to Good | mdpi.com |

| Pd/Phosphine/SnCl₂ | Carbon Monoxide | - | Indole | - | unimi.it |

| Pd/Phosphine | Carbon Monoxide | - | Indole | - | unimi.it |

| Pd/Phenanthroline | Carbon Monoxide | - | Indole | - | unimi.it |

The mechanism of palladium-catalyzed reductive carbonylation of nitroarenes has been extensively studied. mdpi.com It is generally proposed that a Pd(0) species, often formed in situ from a Pd(II) precursor, initiates the catalytic cycle. mdpi.com This Pd(0) species reacts with the nitroarene and carbon monoxide to form a complex that eliminates carbon dioxide, leading to a Pd(II)-nitroso intermediate. mdpi.com The reaction pathway can involve a series of metallacyclic intermediates. acs.org The choice of ligand is crucial, with 1,10-phenanthroline (B135089) and its derivatives being particularly effective due to their resistance to oxidation and their ability to stabilize both Pd(0) and Pd(II) species. researchgate.net

Palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes is a versatile method for synthesizing a wide variety of functionalized indoles. acs.orgresearchgate.net This reaction proceeds in the presence of carbon monoxide and a palladium-phosphine catalyst system. acs.org It is compatible with a broad range of functional groups, including electron-withdrawing and electron-donating substituents on the aromatic ring. acs.orgresearchgate.net Various palladium(II) and palladium(0) complexes can catalyze this reaction. acs.orgresearchgate.netorgsyn.org This method has been used to synthesize fused indoles and substituted 3-alkoxyindoles. nih.gov

Table 2: Conditions for Palladium-Catalyzed Reductive N-Heteroannulation

| Catalyst | Ligand | CO Pressure | Temperature | Solvent | Reference |

| Palladium Diacetate (6 mol%) | Triphenylphosphine (B44618) (24 mol%) | 4 atm | 70 °C | Acetonitrile | acs.orgresearchgate.net |

| Pd(OAc)₂ | dppp (B1165662) | 4 bar | 120 °C | DMF | nih.gov |

| Pd(dba)₂ | dppp, 1,10-phenanthroline | 6 bar | 120 °C | DMF | nih.gov |

The palladium-catalyzed cyclization of 2-(2-haloaryl)indoles is a key method for synthesizing 6H-isoindolo[2,1-a]indol-6-ones, which are important structural motifs in many biologically active compounds. beilstein-journals.org Different research groups have developed various catalyst systems and reaction conditions to achieve this transformation. beilstein-journals.orgresearchgate.net

Table 3: Palladium-Catalyzed Cyclization of 2-(2-Haloaryl)indoles

| Starting Material | Catalyst System | Base | Conditions | Reference |

| 2-(2-bromophenyl)-1H-indoles | PdCl₂/PPh₃ | Et₃N | Toluene, 110°C, 5h, 10 bar CO | beilstein-journals.org |

| 2-(2-bromophenyl)-1H-indoles | Pd(OAc)₂/BuPAd₂ | DABCO | DMSO, 120°C, 12h, 1 bar CO | beilstein-journals.org |

| 2-(2-iodophenyl)-1H-indoles | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene, 100°C, 24h, 20 bar CO | beilstein-journals.org |

Domino reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. Palladium-catalyzed domino reactions that incorporate an N-arylation step followed by a ring closure are particularly useful for synthesizing fused indole structures. mdpi.com For instance, a one-pot palladium-catalyzed domino reaction involving C,N-coupling, carbon monoxide insertion, and a Suzuki-Miyaura coupling has been developed for the synthesis of 2-aroylindoles. nih.govbeilstein-journals.org Another example is a domino reaction involving an intramolecular N-arylation, C-H activation, and aryl-aryl bond formation to create medium-sized N-polyheterocycles. mdpi.com

Carbonylative Reductive Cyclization Mechanistic Studies

Catalytic Cyclization of 2-(2-Haloaryl)indoles

Transition-Metal-Free Synthetic Routes

The development of transition-metal-free synthetic methods is of great interest as it often leads to more cost-effective and environmentally benign processes. These routes typically rely on the inherent reactivity of the starting materials under specific reaction conditions to achieve the desired cyclization and arylation.

Base-Mediated Cyclization Protocols

Base-mediated cyclizations represent a straightforward approach to the synthesis of N-substituted indoles. These reactions often proceed through the formation of a reactive intermediate that undergoes intramolecular cyclization.

One such method involves the base-mediated cyclization of alkyl 2-(2-nitroaryl)-2-butenoates to form N-hydroxy- and N-alkoxyindoles. nih.gov For instance, treating alkyl 2-(2-nitroaryl)-2-butenoates with a strong base like sodium tert-pentoxide can initiate a cyclization process. The reaction can be performed in a one-step or two-step, one-pot procedure. In the one-step reaction, the use of sodium tert-pentoxide alone leads to the formation of N-hydroxyindoles. Alternatively, a two-step sequence involving initial treatment with the base followed by the addition of an electrophile, such as methyl iodide or benzyl (B1604629) bromide, yields the corresponding N-alkoxyindoles. nih.gov While potassium tert-butoxide has also been explored for this transformation, the yields have been found to be highly variable. nih.gov

Another transition-metal-free approach involves the reaction of indoles with allenic ketones, promoted by a base like cesium carbonate (Cs₂CO₃). This method facilitates a cascade benzannulation reaction to produce functionalized N-arylindoles with high atom economy. rsc.org The reaction is successful with a range of readily available starting materials. rsc.org

Furthermore, intermolecular nucleophilic aromatic substitution (SNA_r) provides a pathway to N-arylindoles without transition metals. This can be achieved by reacting indoles with activated aryl halides, such as pentafluorobenzene, in the presence of a strong base like sodium tert-butoxide (tBuONa). nih.gov

The table below summarizes the conditions for the base-mediated synthesis of N-alkoxyindoles from alkyl 2-(2-nitroaryl)-2-butenoates. nih.gov

| Entry | Starting Material | Base | Electrophile | Product | Yield (%) |

| 1 | Ethyl 2-(2-nitrophenyl)-2-butenoate | Sodium tert-pentoxide | Methyl iodide | Ethyl 1-methoxy-2-methyl-1H-indole-3-carboxylate | 30 |

| 2 | Ethyl 2-(5-methoxy-2-nitrophenyl)-2-butenoate | Potassium tert-butoxide | Methyl iodide | Ethyl 1,5-dimethoxy-2-methyl-1H-indole-3-carboxylate | Variable |

| 3 | Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | Benzyl bromide | N-Benzyloxyindoles | - |

| 4 | Alkyl 2-(2-nitroaryl)-2-butenoates | Sodium tert-pentoxide | Allyl bromide | N-Allyloxyindoles | - |

Oxidative Cyclization in Aryl Triazole Ring-Opening Strategies

A metal-free, two-step synthetic approach has been developed for the synthesis of indole derivatives from compounds containing an aryl triazole fragment. mdpi.comresearchgate.netdntb.gov.ua The initial step involves a Dimroth equilibrium, followed by nitrogen extrusion and a Wolff rearrangement, which leads to the formation of a ketenimine intermediate. The addition of an amine nucleophile to this intermediate produces N-aryl ethene-1,1-diamines. mdpi.comresearchgate.net

In the second step, these ethene-1,1-diamine (B14131556) intermediates undergo oxidative cyclization in the presence of iodine to yield the target 1H-indoles. mdpi.comresearchgate.net This method allows for the synthesis of indoles with N-substituents at the C2 position. Interestingly, when diphenylamine (B1679370) is used as the nucleophile, the cyclization occurs at the phenyl group of the incoming diphenylamine, resulting in the formation of N-phenyl indole products. mdpi.com

Synthetic Routes Involving Nitrophenyl Precursors and Subsequent Indole Formation

Methods that start with nitrophenyl precursors and subsequently construct the indole ring are common and versatile. These strategies often involve a reduction of the nitro group at a key stage to facilitate cyclization.

Cyclization of 1-Aryl-2-(arylamino)-ethane-1-one Derivatives

The Bischler indole synthesis is a classic method that involves the acid-catalyzed cyclization of α-arylamino ketones. A modern variation of this approach is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be formed in situ from anilines and ketones. organic-chemistry.org This process allows for the quick assembly of indole rings from readily available starting materials and tolerates a wide range of functional groups, including nitro groups. organic-chemistry.org The reaction proceeds through an oxidative linkage of two C-H bonds under mild conditions with molecular oxygen as the sole oxidant. organic-chemistry.org

Wu's group developed a method for synthesizing 1-(1H-indol-1-yl)-2-arylethan-1-one derivatives. beilstein-journals.orgbeilstein-journals.org This involves the formation of amides from 2-alkynylanilines using a CO source, followed by a selective palladium-catalyzed cyclization reaction. beilstein-journals.orgbeilstein-journals.org

Reductive Heterocyclization of Nitrophenyl-Substituted Heterocycles

The reductive cyclization of aromatic nitro compounds is a widely used and powerful strategy for constructing the indole ring. mdpi.com This approach typically involves the reduction of a nitro group to an amino group, which then participates in an intramolecular cyclization.

A prominent example is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide. mdpi.comacs.org This reaction produces indoles in moderate to excellent yields and is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring. acs.org The reduction of the nitro group is followed by cyclization to form the indole core. This methodology has been successfully applied to the synthesis of various substituted indoles. acs.orgresearchgate.net Continuous flow technology has also been employed for the palladium-catalyzed transformation of o-vinylnitrobenzenes and o-nitrostilbenes with carbon monoxide as the reductant to afford indoles. beilstein-journals.org

The Reissert indole synthesis is another classic multistep reaction that begins with the condensation of o-nitrotoluene with an oxalic ester to form an o-nitrophenylpyruvic ester. mdpi.combhu.ac.in Subsequent reduction of the nitro group to an amine is followed by spontaneous cyclization to yield an indole-2-carboxylic acid derivative. mdpi.com

The table below provides examples of reductive cyclization of nitrophenyl precursors to indoles.

| Precursor Type | Key Reagents/Catalysts | Product Type | Reference(s) |

| 2-Nitrostyrenes | Pd(OAc)₂, PPh₃, CO | Substituted Indoles | acs.org |

| o-Vinylnitrobenzenes | Pd(OAc)₂, 1,10-phenanthroline, CO (continuous flow) | 2-Substituted Indoles | beilstein-journals.org |

| o-Nitrotoluenes | Oxalic ester, reducing agent (e.g., Pd/C) | Indole-2-carboxylic acids | mdpi.combhu.ac.in |

| 2-(2-Nitrophenyl)acetonitriles | Reductive cyclization conditions | 2,3-Unsubstituted/3-Substituted Indoles | mdpi.com |

Iv. Advanced Structural Characterization and Spectroscopic Analysis of 1 2 Nitrophenyl 1h Indole

Crystallographic Analysis for Molecular Geometry Elucidation

Crystallographic data for derivatives of 1-(2-nitrophenyl)-1H-indole reveal critical aspects of its molecular structure. For instance, in a related compound, 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, the indole (B1671886) ring system is essentially planar. iucr.orgnih.gov The study of various indole derivatives shows that the indole ring system itself deviates only slightly from planarity. nih.goviucr.org

The relative orientation of the indole and nitrophenyl rings is a key structural feature. In the crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, the benzene (B151609) ring of the 2-nitrophenyl group subtends a dihedral angle of 30.18 (9)° with the indole ring system. iucr.orgnih.gov In a different derivative, (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one, the indole moiety is perpendicular to the nitrophenyl ring, with an interplanar angle of 81.04 (11)°. iucr.org This significant twist is a common feature in N-arylindoles and is influenced by the substitution pattern on both rings. For comparison, in a series of other indole derivatives, the dihedral angles between the indole ring system and an attached phenylsulfonyl ring were found to be nearly orthogonal, with values such as 77.21 (8)°, 89.26 (8)°, 78.98 (7)°, 80.48 (8)°, and 83.17 (13)°. nih.goviucr.org

Interactive Data Table: Dihedral Angles in this compound Derivatives

| Compound/Derivative | Dihedral Angle (°) between Indole and Phenyl/Nitrophenyl Ring | Reference |

| 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one | 30.18 (9) | iucr.orgnih.gov |

| (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one | 81.04 (11) | iucr.org |

| 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole (Molecule A) | 77.21 (8) | nih.goviucr.org |

| 3-ethnyl-2-methyl-1-phenylsulfonyl-1H-indole (Molecule B) | 89.26 (8) | nih.goviucr.org |

| 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one (Molecule A) | 78.98 (7) | nih.goviucr.org |

| 4-phenylsulfonyl-3H,4H-cyclopenta[b]indol-1(2H)-one (Molecule B) | 80.48 (8) | nih.goviucr.org |

| 1-{2-[(E)-2-(5-chloro-2-nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethan-1-one | 83.17 (13) | nih.goviucr.org |

The indole nucleus in these structures generally maintains a high degree of planarity. In (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one, the indole moiety is essentially planar, with a maximum deviation from the mean plane of only 0.031 (3) Å. iucr.org Similarly, in a study of three different indole derivatives, the indole ring systems were found to deviate only slightly from planarity. nih.goviucr.org The non-planar arrangement between the two aromatic rings is a defining conformational feature, largely dictated by steric hindrance between the ortho-nitro group and the indole ring.

In the solid state, the packing of this compound derivatives is influenced by various intermolecular forces. In the crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one, weak C—H⋯O and C—H⋯π interactions are observed, which link the molecules into a three-dimensional network. nih.gov For (E)-3-(2-Nitrophenyl)-1-{1-phenylsulfonyl-2-[(phenylsulfonyl)methyl]-1H-indol-3-yl}prop-2-en-1-one, molecules are linked into centrosymmetric dimers through pairs of C—H⋯O hydrogen bonds. iucr.org These types of weak interactions are crucial in stabilizing the crystal lattice.

Single Crystal X-ray Diffraction Studies

Analysis of Molecular Conformation and Planarity

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a powerful technique for confirming the identity and elucidating the electronic environment of the protons in this compound.

The 1H NMR spectrum of this compound provides characteristic signals that confirm the substitution pattern. A reported 1H NMR spectrum in deuterated chloroform (B151607) (CDCl3) shows distinct chemical shifts for the aromatic protons. rsc.org The signals for the protons on the nitrophenyl ring and the indole ring appear in the aromatic region of the spectrum.

A specific set of reported chemical shifts for this compound is as follows: δ 7.82 (d, J = 8.1 Hz, 1H), 7.64 – 7.56 (m, 1H), 7.44 (t, J = 7.7 Hz, 1H), 7.35 – 7.23 (m, 2H), 7.15 – 7.01 (m, 4H), 6.63 (d, J = 3.1 Hz, 1H). rsc.org The multiplets and coupling constants are consistent with the assigned structure, allowing for the unambiguous identification of each proton's position on the bicyclic indole and the appended nitrophenyl ring. The downfield shift of the proton at 7.82 ppm is characteristic of a proton ortho to the electron-withdrawing nitro group.

Interactive Data Table: 1H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Reference |

| 7.82 | d | 8.1 | 1 | rsc.org |

| 7.64 - 7.56 | m | - | 1 | rsc.org |

| 7.44 | t | 7.7 | 1 | rsc.org |

| 7.35 - 7.23 | m | - | 2 | rsc.org |

| 7.15 - 7.01 | m | - | 4 | rsc.org |

| 6.63 | d | 3.1 | 1 | rsc.org |

Carbon-13 NMR Spectroscopic Characterization of Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for mapping the carbon skeleton of an organic molecule. irisotope.comocr.org.uk In the case of this compound, the ¹³C NMR spectrum reveals distinct signals for each unique carbon environment, with their chemical shifts (δ) indicating their electronic surroundings.

Detailed research findings for this compound in a chloroform-d (B32938) (CDCl₃) solvent, recorded at 101 MHz, have identified the following chemical shifts. rsc.org The presence of the electron-withdrawing nitro group and the specific arrangement of the fused heterocyclic rings influence the resonance of the carbon atoms. The carbons of the nitrophenyl ring and the indole moiety can be distinguished based on their characteristic chemical shift ranges.

Table 1: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) in ppm |

|---|

| 153.6 |

| 146.1 |

| 145.9 |

| 131.3 |

| 129.9 |

| 128.2 |

| 125.2 |

| 123.0 |

Data recorded in CDCl₃ at 101 MHz. rsc.org

Advanced NMR Techniques for Stereochemical and Regiochemical Analysis

While standard 1D NMR provides foundational data, advanced 2D NMR techniques are crucial for unambiguous assignment of signals and detailed structural analysis, including regiochemistry. numberanalytics.comresearchgate.net For a molecule like this compound, techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. longdom.org It would be used to trace the connectivity of protons within the indole and nitrophenyl rings separately, confirming the substitution patterns on each ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to three bonds. This is particularly powerful for establishing regiochemistry. For this compound, HMBC would show a correlation between the protons on one ring and the carbons on the other, confirming the C-N linkage between the indole nitrogen (N1) and the C1' position of the nitrophenyl ring. ipb.pt

NOE (Nuclear Overhauser Effect) Spectroscopy: This technique identifies protons that are close in space, regardless of whether they are bonded. It can provide insights into the preferred conformation and the spatial relationship between the two aromatic rings.

Although specific advanced NMR studies for this exact molecule are not detailed in the provided search results, the application of these standard techniques is a routine part of structural confirmation for such compounds. ipb.pt

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's bonds. derpharmachemica.com

Key characteristic absorption bands for this compound include:

Nitro Group (NO₂): The nitro group is identified by two strong and characteristic stretching vibrations: an asymmetric stretch typically found in the 1550-1500 cm⁻¹ range and a symmetric stretch between 1390-1330 cm⁻¹. smolecule.comdergipark.org.tr

Aromatic C-H Stretching: The presence of the aromatic rings is confirmed by C-H stretching vibrations, which typically appear above 3000 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net

C-N Stretching: The stretching vibration for the C-N bond connecting the two rings is also expected, typically appearing in the 1250-1020 cm⁻¹ range. derpharmachemica.com

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 | smolecule.com |

| Nitro (NO₂) | Symmetric Stretch | 1390 - 1330 | smolecule.com |

| Aromatic C-H | Stretch | > 3000 | researchgate.net |

| Aromatic C=C | Stretch | 1600 - 1450 | researchgate.net |

| C-N | Stretch | 1250 - 1020 | derpharmachemica.com |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (molecular formula C₁₄H₁₀N₂O₂), the monoisotopic mass is 238.074228 amu. chemspider.com

In a mass spectrum, the intact molecule is ionized to form a molecular ion (M⁺•), which will produce a peak corresponding to its mass-to-charge ratio (m/z). libretexts.org For this compound, the molecular ion peak would be observed at m/z ≈ 238.

The energetically unstable molecular ion can then break apart into smaller, characteristic fragments. The fragmentation pattern provides valuable structural information. For nitro-indole compounds, fragmentation often involves the nitro group and the bond linking the two aromatic systems. nih.gov Potential fragmentation pathways for this compound could include:

Loss of a nitro group (NO₂) to give a fragment ion.

Cleavage of the C-N bond between the indole and phenyl rings.

Fragmentation of the indole ring itself.

Analyzing these fragment ions allows for the confirmation of the molecular structure assembled from other spectroscopic data.

V. Theoretical and Computational Investigations of 1 2 Nitrophenyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a framework for predicting molecular structure, properties, and reactivity with high accuracy. For complex organic molecules like 1-(2-nitrophenyl)-1H-indole, these methods are invaluable.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for computational studies of organic molecules due to its balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

For N-arylindoles, the geometry is of particular interest, especially the dihedral angle between the indole (B1671886) and the phenyl rings. This angle is a key determinant of the extent of electronic communication between the two aromatic systems. In the case of this compound, the ortho-nitro group introduces significant steric hindrance, which is expected to cause a substantial twist between the two rings. This contrasts with its isomer, 1-(4-nitrophenyl)-1H-indole, where the nitro group is in the para position and exerts less steric influence, allowing for greater planarity. DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), can precisely model these geometric parameters. The optimization process finds the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles that are crucial for understanding the molecule's steric and electronic profile.

Ab Initio Methods in Indole System Studies

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of empirical data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer benchmarks for accuracy. In the study of indole systems, ab initio calculations can provide highly accurate electronic energies and structural parameters. They are often employed to validate the results obtained from DFT methods and to investigate phenomena where electron correlation is particularly important. For indole and its derivatives, these methods help in accurately describing the aromatic system and the nature of the nitrogen lone pair.

Molecular Dynamics and Conformation Analysis

While quantum mechanics describes the electronic structure of a single molecular geometry, molecular dynamics (MD) simulations allow for the study of the motion of atoms and molecules over time. This provides a dynamic picture of conformational flexibility.

Potential Energy Surface (PES) Scanning for Conformational Stability

The conformation of this compound is largely defined by the rotation around the N-C bond connecting the indole nitrogen to the nitrophenyl ring. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of the molecule as a function of one or more geometric parameters, such as a dihedral angle.

By systematically rotating the nitrophenyl ring relative to the indole ring and calculating the energy at each step, a PES can be generated. This surface reveals the low-energy conformations (stable states) and the energy barriers to rotation between them. For this compound, the PES scan would likely show deep energy minima corresponding to the most stable twisted conformations and high energy barriers at conformations where the steric clash between the ortho-nitro group and the indole ring is maximized. This analysis is critical for understanding which shapes the molecule is likely to adopt and how easily it can transition between them.

Electronic Properties and Reactivity Prediction

The arrangement of electrons in a molecule is key to its chemical reactivity. Computational methods provide detailed information about the electronic distribution and energy levels of molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. frontiersin.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap indicates that the molecule can be easily excited, suggesting high chemical reactivity and polarizability. frontiersin.org For nitrophenyl-substituted indoles, the presence of the electron-withdrawing nitro group significantly influences the FMOs. DFT calculations for the related 1-(4-nitrophenyl)-1H-indole show that the nitro group increases the HOMO-LUMO gap by approximately 0.5 eV compared to unsubstituted indole.

In this compound, FMO analysis would reveal the distribution of these key orbitals. Typically, the HOMO is localized on the more electron-rich indole moiety, while the LUMO is concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. This separation of frontier orbitals suggests a propensity for intramolecular charge transfer upon electronic excitation. The calculated energies of the HOMO and LUMO can be used to derive important reactivity indices.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). | Indicates the electron-donating capability of the indole ring system. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). | Reflects the electron-accepting nature of the nitrophenyl group. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and electronic transitions. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map displays the electrostatic potential on the surface of the molecule, using a color-coded scheme to indicate different charge regions. uni-muenchen.deresearchgate.net

In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are susceptible to electrophilic attack. scispace.comresearchgate.net Conversely, areas with positive electrostatic potential, colored blue, are electron-deficient and represent likely sites for nucleophilic attack. scispace.comresearchgate.net Green and yellow regions correspond to neutral or near-neutral potential. researchgate.netscispace.com

For molecules similar to this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to generate MEP maps. scispace.comresearchgate.net These maps reveal that the nitro group, with its highly electronegative oxygen atoms, is a region of strong negative potential, making it a prime target for electrophiles. scispace.com The hydrogen atoms of the aromatic rings typically show a positive potential, indicating their susceptibility to nucleophilic interactions. researchgate.net The distribution of these potential regions across the entire molecule provides a comprehensive picture of its reactive surface.

Table 1: MEP Color Coding and Corresponding Reactivity

| Color | Electrostatic Potential | Predicted Reactivity |

|---|---|---|

| Red | Most Negative | Site for Electrophilic Attack |

| Blue | Most Positive | Site for Nucleophilic Attack |

| Green | Zero/Neutral | Less Reactive Site |

The insights gained from MEP mapping are crucial for understanding the intermolecular interactions of this compound and for designing new molecules with specific reactivity patterns.

Atoms in Molecules (AIM) Charge Analysis

The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a method for partitioning a molecule's electron density into atomic basins. uni-rostock.de This partitioning allows for the calculation of various atomic properties, including atomic charges, which offer a quantitative measure of the electron distribution within the molecule. uni-rostock.de AIM analysis is based on the topological features of the electron density, where critical points (maxima, minima, and saddle points) define the boundaries of atoms within a molecule. uni-rostock.de

AIM charge analysis has been utilized in computational studies of related organic compounds to understand intermolecular and intramolecular interactions. dergipark.org.trresearchgate.net By calculating the net charge on each atom, AIM provides a detailed picture of charge transfer between different parts of the molecule. For a molecule like this compound, this analysis can quantify the electron-withdrawing effect of the 2-nitrophenyl group on the indole ring.

The presence of the nitro group is expected to lead to a significant positive charge on the adjacent nitrogen atom and the carbon atoms of the phenyl ring, while the oxygen atoms of the nitro group will carry a substantial negative charge. The charge distribution on the indole moiety will also be perturbed, influencing its reactivity. These calculated atomic charges are valuable for interpreting the molecule's chemical behavior and for parameterizing molecular mechanics force fields used in larger-scale simulations.

Computational Studies on Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including the characterization of transient species like transition states. cuny.edu For reactions involving this compound, computational modeling can provide insights that are often difficult to obtain through experimental methods alone.

Transition State Characterization in Catalytic Cycles

Many synthetic routes to indole derivatives involve transition metal-catalyzed reactions. acs.org Computational studies are instrumental in characterizing the transition states of these catalytic cycles, which is key to understanding the reaction kinetics and selectivity. acs.org For instance, in palladium-catalyzed C-H amination reactions to form indoles, computational methods can model the geometry and energy of the transition state for the key C-N bond-forming step. acs.org

These studies often involve locating the transition state structure on the potential energy surface and confirming it by the presence of a single imaginary frequency in the vibrational analysis. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction barrier. acs.org For catalytic reactions involving derivatives of this compound, such as the Cadogan cyclization, computational modeling has supported a P(III)/P(V)=O redox cycle mechanism, where the initial deoxygenation of the nitro group is the rate-limiting step. nih.gov

Table 2: Computationally Studied Reaction Parameters

| Parameter | Significance |

|---|---|

| Transition State Geometry | Provides the atomic arrangement at the peak of the energy barrier. |

| Activation Energy (ΔG‡) | Determines the rate of the reaction; a lower barrier means a faster reaction. acs.org |

| Reaction Intermediates | Identifies stable species formed during the reaction pathway. |

Computational Modeling of Substituent Effects on Reactivity

The reactivity of the this compound scaffold can be significantly altered by introducing different substituent groups. Computational modeling is an effective way to systematically study these substituent effects. acs.org By performing calculations on a series of derivatives with varying electron-donating and electron-withdrawing groups, it is possible to correlate electronic properties with reactivity.

For example, DFT calculations can be used to determine the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. rsc.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For indole derivatives, it has been shown that electron-withdrawing groups like the nitro group lower both the HOMO and LUMO energies and can affect the HOMO-LUMO gap, thereby influencing the molecule's charge-transfer interactions.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed based on computed descriptors to predict the reactivity or biological activity of new derivatives. nih.gov For instance, the Hammett equation, which can be parameterized using computed values, provides a way to quantify the effect of substituents on reaction rates and equilibria. These computational models are invaluable for the rational design of new this compound derivatives with tailored properties for specific applications.

Vi. Applications of 1 2 Nitrophenyl 1h Indole in Advanced Organic Synthesis Research

Role as a Precursor in Complex Heterocyclic Synthesis

The 1-(2-nitrophenyl)-1H-indole scaffold serves as a pivotal starting material for the synthesis of intricate heterocyclic systems. The ortho-nitro group is not merely a passive substituent but an active functional handle that facilitates cyclization reactions, leading to the formation of new rings fused to the original indole (B1671886) structure.

Building Blocks for Polycyclic Aromatic Systems

The compound is instrumental in constructing extended, polycyclic aromatic systems, which are of significant interest in materials science and medicinal chemistry. A notable example is its role as a key intermediate in the synthesis of complex, nitrogen-containing polyarenes.

Researchers have demonstrated the synthesis of 7H-acenaphtho[1,2-b]indole starting from a related precursor, 2-(2-nitrophenyl)acenaphthylen-1(2H)-one. rsc.org This precursor undergoes carbonyl reduction and dehydration to yield the critical intermediate, 1-(2-nitrophenyl)acenaphthylene. Subsequent treatment with a reducing agent like stannous chloride dihydrate triggers a reductive cyclization, where the nitro group is reduced to an amino group that then attacks the adjacent acenaphthylene (B141429) system to form the final fused polycyclic product with a 57% yield. rsc.org

This strategy highlights a powerful method where the 2-nitrophenyl moiety is pre-installed to orchestrate the final ring-closing step, effectively building a complex polycyclic aromatic system from a tailored precursor. A similar principle is applied in the synthesis of thienoindoles, where precursors like 2-(2-nitrophenyl)thiophene (B3370730) are used to generate fused thiophene-indole structures. nih.gov

Synthesis of Fused Indole Derivatives

Beyond large polyaromatic systems, this compound and its analogues are crucial for creating a variety of fused indole derivatives. The intramolecular cyclization, typically initiated by the reduction of the nitro group, is a common and effective strategy. This transformation is central to several classic named reactions for indole synthesis, which can be adapted for these intramolecular variants. rsc.org

The Cadogan-Sundberg reaction, for instance, involves the deoxygenative cyclization of ortho-nitrostyrenes using phosphites to form indoles. rsc.org This methodology can be conceptually extended to precursors where the 2-nitrophenyl group is tethered to another reactive moiety, leading to fused systems. Similarly, metal-catalyzed reductive cyclization processes are employed to synthesize complex structures like indolo[3,2-b]indoles. beilstein-journals.org

The following table summarizes examples of fused heterocyclic systems synthesized using precursors containing the 2-nitrophenyl group.

| Precursor Structure | Reaction Type | Fused Product | Key Reagents | Ref |

| 1-(2-Nitrophenyl)acenaphthylene | Reductive Cyclization | 7H-Acenaphtho[1,2-b]indole | SnCl₂·2H₂O | rsc.org |

| 2-(2-Nitrophenyl)thiophene | Reductive Cyclization | 4H-Thieno[3,2-b]indole | Not specified | nih.gov |

| 1,2-Bis(2-nitrophenyl)ethene | Carbonylative Reductive Cyclization | Indolo[3,2-b]indole derivatives | Fe(CO)₅, Ru₃(CO)₁₂, or Rh₆(CO)₁₆ | beilstein-journals.org |

Utility in Functionalization and Derivatization Studies

The this compound molecule offers multiple sites for further chemical modification. Both the indole nucleus and the nitrophenyl ring can be selectively functionalized, allowing for the systematic exploration of structure-activity relationships and the synthesis of diverse compound libraries.

Directed Functionalization at Specific Indole Positions

While the N1-position is occupied, the other positions on the indole core (C2, C3, C4, C5, C6, and C7) are available for functionalization. The 1-(2-nitrophenyl) group, being a bulky and electron-withdrawing substituent, significantly influences the reactivity of the indole ring. Transition-metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of indoles. nih.gov

In many cases, a directing group is installed on the indole to guide a metal catalyst to a specific C-H bond. For instance, carbonyl groups at the C3 position have been shown to direct palladium catalysts to the C4 position. nih.govacs.org While the 1-(2-nitrophenyl) group itself is not a classical directing group in the same vein, its electronic influence and steric bulk can affect the regioselectivity of reactions. For example, in iridium-catalyzed borylation reactions, the nature of the N-substituent can influence which C-H bond is activated. msu.edu Research into direct functionalization controlled by the N-aryl substituent continues to be an active area, aiming to achieve regioselectivity at positions that are traditionally difficult to access. msu.edu

Exploiting the Nitrophenyl Moiety for Further Transformations

The nitro group on the phenyl ring is a versatile functional group that can be transformed into a variety of other substituents, dramatically increasing the molecular diversity achievable from a single precursor.

The most common and synthetically valuable transformation is the reduction of the nitro group to an amine (NH₂). This reaction is typically high-yielding and can be achieved with a range of reducing agents. The resulting 1-(2-aminophenyl)-1H-indole is a valuable intermediate itself, as the newly formed amino group can participate in a host of subsequent reactions, such as diazotization, acylation, or further cyclizations to create additional fused ring systems.

The following table details common reagents used for the reduction of the nitro group in nitrophenyl-indole systems.

| Reaction Type | Reagents and Conditions | Product Functional Group | Ref |

| Nitro Reduction | H₂, Palladium on Carbon (Pd/C) | Amine (-NH₂) | rsc.org |

| Nitro Reduction | Stannous Chloride (SnCl₂) | Amine (-NH₂) | rsc.org |

| Nitro Reduction | Iron (Fe) in Acetic Acid (AcOH) | Amine (-NH₂) | mdpi.com |

| Nitro Reduction | Zinc (Zn) in Acetic Acid (AcOH) | Amine (-NH₂) | researchgate.net |

Development of Novel Reaction Methodologies

The unique reactivity of this compound and its analogues has spurred the development of new synthetic methods, particularly those involving cascade or tandem reactions. These processes, where multiple bonds are formed in a single operation, are highly sought after for their efficiency and atom economy.

The reductive cyclization of ortho-nitro precursors is a cornerstone of several indole synthesis methodologies, including the Bartoli, Leimgruber-Batcho, and Cadogan-Sundberg syntheses. rsc.org Modern research focuses on adapting these classical transformations into more efficient one-pot procedures. For example, a palladium-catalyzed domino reaction has been developed for the C4-arylation of 3-acetylindoles, which is followed by an unusual 3,2-carbonyl migration, all in one pot. nih.govacs.org

Furthermore, methodologies have been developed that use the nitro group as a latent reactive site, which is unveiled under specific conditions to trigger a desired transformation. The catalytic olefination of 2-nitrobenzaldehydes followed by reaction with an amine and subsequent reduction/cyclization provides an efficient route to 2-substituted indoles, showcasing a multi-step sequence where the nitro group is essential for the final ring formation. mdpi.com These examples demonstrate how the inherent properties of the 2-nitrophenyl indole scaffold are leveraged to design and validate novel and efficient reaction pathways in organic synthesis.

Investigation of New Catalytic Systems

The conversion of this compound and its analogues to carbazoles represents a key transformation that has been the subject of extensive catalytic research. The classic method, the Cadogan-Sundberg reaction, traditionally employs stoichiometric phosphorus-based reagents like triethyl phosphite (B83602) at high temperatures. researchgate.net Modern research focuses on developing milder and more efficient catalytic alternatives.

Palladium-based catalysts have shown significant promise. For instance, the reductive cyclization of 2-nitrobiphenyls to carbazoles can be achieved using a palladium catalyst in the presence of carbon monoxide (CO) as the reductant. unimi.it To circumvent the use of toxic, high-pressure CO gas, researchers have developed systems that use CO surrogates. One such system employs phenyl formate (B1220265), which decomposes to CO and phenol (B47542) under the reaction conditions. A notable catalytic system for this transformation is Pd(OAc)₂ with a phenanthroline ligand, which demonstrates good yields and functional group tolerance. unimi.it The choice of base in these reactions is crucial for selectivity. unimi.it

Another innovative approach involves the use of organophosphorus catalysts. A small-ring phosphacycle, 1,2,2,3,4,4-hexamethylphosphetane, has been shown to catalyze the Cadogan-type cyclization of various o-nitroaryl compounds in the presence of a hydrosilane as a terminal reductant. nih.govnih.gov This method provides access to carbazoles and indoles under homogeneous organocatalytic conditions and operates via a P(III)/P(V)=O redox cycle. nih.govnih.gov This represents a significant advancement over traditional stoichiometric methods. nih.gov Dioxomolybdenum(VI) complexes have also been investigated as catalysts for the reductive cyclization of nitrobiphenyls using triphenylphosphine (B44618) as the reductant under mild conditions. researchgate.net

The table below summarizes some of the catalytic systems investigated for the reductive cyclization of nitrobiphenyl analogues, which is the core transformation for converting this compound to carbazole (B46965).

| Catalyst System | Reductant | Key Features | Reference |

| Pd(dba)₂ / dppp (B1165662) / 1,10-phenanthroline (B135089) | CO (90 psi) | Mild and efficient for substituted carbazolones. wvu.edu | wvu.edu |

| 10% Pd/C | H₂ (1 atm) | Excellent yields for tetrahydrocarbazoles at ambient temperature. wvu.edu | wvu.edu |

| Dioxomolybdenum(VI) complex | Triphenylphosphine | Mild conditions for carbazole synthesis. researchgate.net | researchgate.net |

| Phosphetane | Hydrosilane | Organocatalytic, avoids transition metals. nih.govnih.gov | nih.govnih.gov |

| Pd(OAc)₂ / phenanthroline | Phenyl formate (CO surrogate) | Avoids high-pressure CO gas; base is crucial for selectivity. unimi.it | unimi.it |

Exploration of Cascade and Domino Reactions

The structure of this compound is well-suited for initiating cascade or domino reactions, where a single synthetic operation triggers the formation of multiple chemical bonds and complex molecular architectures. These reactions are highly valued for their efficiency and atom economy.

A prominent example is the synthesis of carbazoles from indoles, which can be designed as a one-pot, multi-step process. One such strategy involves the reaction of indoles with ketones and alkenes, using oxygen as the oxidant, to construct the carbazole framework in a cascade fashion. nih.govscispace.com While not starting directly from this compound, this illustrates the type of complex transformations that can be designed around the indole core to build carbazoles.

More directly related are cascade reactions that begin with a nitrophenyl-containing substrate. For example, a domino reaction involving enaminones and acenaphthoquinone, catalyzed by L-proline, has been developed to construct acenaphtho[1,2-b]indole (B282151) derivatives. semanticscholar.orgmdpi.com A key intermediate in such a sequence could be a 1-(2-nitrophenyl)-acenaphthylene species, which upon reductive cyclization yields the final carbazole-like structure. rsc.org Research has shown that treating 1-(2-nitrophenyl)-1,2-dihydroacenaphthylene with a base can lead to the formation of 7H-acenaphtho[1,2-b]indole. rsc.org

Another powerful domino strategy involves a [3+2] cyclization. In one studied case, the anion of methyl 2-(2-fluoro-5-nitrophenyl)acetate reacts with an imine in a domino sequence of addition and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to form substituted indoles. researchgate.net This highlights how the nitro-activated phenyl ring can participate in complex bond-forming sequences.

The synthesis of carbazolones, which are precursors to many carbazole alkaloids, can also be achieved through a domino sequence. A palladium-catalyzed process combining an intermolecular Stille coupling followed by an intramolecular reductive N-heteroannulation of a 2-(2-nitrophenyl)-2-cyclohexen-1-one intermediate has been reported. wvu.edu This sequence effectively builds the carbazole skeleton in a controlled manner.

These examples underscore the utility of the nitrophenyl indole scaffold in designing elegant and efficient syntheses of complex heterocyclic systems through carefully orchestrated cascade and domino reactions.

Design of Probes for Academic Research

The unique electronic and structural features of the nitrophenyl indole scaffold have led to its exploration in the design of specialized molecular probes for academic research. A significant application is in the development of photolabile protecting groups, often referred to as "caged" compounds.

Researchers have synthesized a new chromophore, 2-(4-nitrophenyl)-1H-indole (NPI), as a potential photolabile protecting group. nih.govresearchgate.net While this features a para-nitro substituent, the underlying principle is applicable to the ortho-isomer. In this concept, a molecule of interest, such as a bioactive compound or a signaling molecule, is temporarily inactivated by covalent attachment to the photolabile group. Irradiation with light of a specific wavelength cleaves the bond, releasing the active molecule with high temporal and spatial control. researchgate.netnih.govwiley-vch.de For instance, benzoic acid has been "caged" using an NPI derivative and was subsequently released upon photolysis. nih.gov The photolysis of these NPI derivatives can involve interesting photochemical transformations, including intramolecular electron transfer. nih.gov The o-nitrobenzyl group is a classic photolabile protecting group, and derivatives like 1-(2-nitrophenyl)ethyl groups have been used to cage neurotransmitters like carbamoylcholine for studying receptor function. nih.govmdpi.com

In a different application, derivatives of nitrophenyl indoles have been utilized as chemosensors. For example, a bis(indolyl)methane (BIM) derivative synthesized from indole and 4-nitrobenzaldehyde (B150856) has been shown to act as a colorimetric and ratiometric fluorescent probe for the detection of copper ions (Cu²⁺). lookchem.com This demonstrates the potential for designing selective sensors for metal ions based on the (nitrophenyl)indole framework.

Vii. Conclusion and Future Research Directions

Summary of Key Academic Findings on 1-(2-Nitrophenyl)-1H-indole

Academic research on this compound has primarily centered on its synthesis, leveraging established methodologies for N-arylation of indoles. The presence of the electron-withdrawing nitro group at the ortho position of the N-phenyl ring introduces specific electronic and steric factors that influence these synthetic approaches.

The most common methods for the synthesis of N-arylindoles, including this compound, are transition-metal-catalyzed cross-coupling reactions. These include the Ullmann condensation, Buchwald-Hartwig amination, and Chan-Lam coupling. mdpi.comresearchgate.net The Ullmann reaction, a classical method, involves the copper-catalyzed coupling of an aryl halide with an amine, in this case, indole (B1671886). organic-chemistry.org While effective, traditional Ullmann conditions often require high temperatures. Modern variations have been developed to proceed under milder conditions. organic-chemistry.org Palladium-catalyzed methods, such as the Buchwald-Hartwig reaction, offer an alternative and are known for their efficiency in coupling indoles with aryl halides and triflates. nih.gov

A specific synthetic route to 1-(2-nitrophenyl)- and 1-(2,4-dinitrophenyl)indoles involves the N-arylation of indoline-2-carboxylic acid, followed by decarboxylation and dehydrogenation. clockss.org Another relevant approach is the reaction of indole with 1-fluoro-2-nitrobenzene, where the fluorine atom is displaced by the indole nitrogen. clockss.orgresearchgate.net This nucleophilic aromatic substitution is facilitated by the activating effect of the ortho-nitro group.

Furthermore, synthetic strategies starting from nitroarenes, such as the Bartoli, Reissert, Cadogan, and Leimgruber–Batcho indole syntheses, provide a conceptual framework for constructing the indole ring system with a pre-attached nitrophenyl group. rsc.orgresearchgate.net For instance, the synthesis of 7H-acenaphtho[1,2-b]indole has been reported using 1-(2-nitrophenyl)-1,2-dihydroacenaphthylene as a key intermediate, highlighting the utility of the 1-(2-nitrophenyl) moiety in constructing more complex heterocyclic systems. rsc.org

Spectroscopic characterization of this compound has been reported, with proton NMR (¹H NMR) data available in the literature. The analysis of its isomer, 1-(4-nitrophenyl)-1H-indole, shows distinct signals for the aromatic protons of the indole and nitrophenyl rings, which can be used as a reference for the structural confirmation of the ortho-substituted analogue.

The reactivity of this compound is influenced by both the indole nucleus and the nitrophenyl substituent. The indole ring is known to undergo electrophilic substitution, primarily at the C-3 position. bhu.ac.in The nitro group, on the other hand, is susceptible to reduction to an amino group, which can then serve as a handle for further synthetic transformations. This dual reactivity makes this compound a versatile intermediate in organic synthesis. For example, 1-(2-nitrophenyl)-2-(phenylethynyl)-1H-indole has been utilized as a precursor in the synthesis of more complex structures. thieme-connect.de

Identification of Remaining Challenges in Synthesis and Mechanistic Understanding

Despite the availability of several synthetic methods for N-arylated indoles, challenges remain, particularly for substrates like this compound. The presence of the ortho-nitro group can lead to steric hindrance, potentially lowering reaction rates and yields compared to its meta- and para-substituted counterparts. In transition-metal-catalyzed reactions, the coordinating ability of the nitro group could also interfere with the catalyst, leading to catalyst deactivation or alternative reaction pathways.

A significant challenge in the synthesis of N-aryl indoles is achieving high regioselectivity. While N-arylation is generally favored, competing C-3 arylation can occur, especially in palladium-catalyzed reactions. researchgate.net The electronic nature of the arylating agent plays a crucial role, and the strong electron-withdrawing character of the 2-nitrophenyl group might influence this selectivity. For instance, in the direct C3-arylation of N-unsubstituted indoles, the use of 1-chloro-4-nitrobenzene (B41953) did not yield the desired product, suggesting that highly electron-deficient aryl halides can be challenging substrates. acs.org

From a mechanistic standpoint, while the general catalytic cycles for reactions like the Ullmann and Buchwald-Hartwig aminations are well-studied, the specific influence of an ortho-nitro substituent on the kinetics and thermodynamics of each elementary step (oxidative addition, reductive elimination) is not fully elucidated for this particular compound. Understanding these nuances is crucial for optimizing reaction conditions to improve efficiency and minimize side product formation. Furthermore, for methods starting from nitroarenes, such as the Cadogan-Sundberg reaction, the mechanism is believed to involve nitrene intermediates, but the reaction can be accompanied by numerous byproducts. rsc.org

Promising Avenues for Future Research in N-Arylated Indole Chemistry

The unique structural and electronic features of this compound open up several promising avenues for future research. A key area of interest is the synthetic manipulation of the nitro group. Its reduction to an amino group would provide a valuable synthetic handle for the construction of more complex, fused heterocyclic systems. For example, intramolecular cyclization of the resulting 1-(2-aminophenyl)-1H-indole could lead to the formation of indolo[1,2-a]quinoxalines or related polycyclic aromatic compounds, which are of interest in materials science and medicinal chemistry.

Another promising direction is the exploration of the ortho-nitro group as an internal oxidant or a directing group in subsequent transformations of the indole ring. Its proximity to the indole nitrogen and the C-7 position of the indole nucleus could enable novel intramolecular reactions, leading to regioselective functionalization of the indole core.

Furthermore, the development of more efficient and sustainable synthetic methods for this compound and its derivatives remains a pertinent goal. This includes the design of novel catalysts that can overcome the challenges posed by the ortho-nitro group, as well as the exploration of transition-metal-free N-arylation methods. mdpi.com The use of greener reaction media and energy sources, such as microwave irradiation, could also contribute to more environmentally benign syntheses. organic-chemistry.org

Potential for Advancements in Synthetic Organic Chemistry through Indole Research

Research on indoles, including specifically functionalized derivatives like this compound, continues to be a driving force for advancements in synthetic organic chemistry. The pursuit of efficient and selective methods for the synthesis of N-arylated indoles has led to the development of novel catalysts, ligands, and reaction conditions that have found broader applications in C-N bond formation. mdpi.comnih.gov

The study of the synthesis and reactivity of this compound provides a valuable platform for understanding the interplay of steric and electronic effects in organic reactions. The challenges encountered in its synthesis stimulate the design of more robust and selective catalytic systems. Moreover, the exploration of its use as a building block for more complex molecules contributes to the expanding toolkit of synthetic chemists for the construction of novel molecular architectures with potential applications in various fields.

The development of one-pot and tandem reactions involving indole formation and subsequent functionalization represents a significant step towards atom and step economy in organic synthesis. rsc.orgmdpi.com The insights gained from studying the synthesis of molecules like this compound, which often starts from simple nitroarenes, can be applied to the development of more complex and efficient multi-component reactions. rsc.org Ultimately, the continued investigation of the chemistry of indoles will undoubtedly lead to new discoveries and innovations that will shape the future of synthetic organic chemistry.

Q & A

Q. What are the standard synthetic routes for 1-(2-nitrophenyl)-1H-indole, and how can reaction conditions be optimized?

The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. For example, copper/palladium-catalyzed C–N coupling between 2-nitrophenyl halides and indole derivatives is a common approach. Key parameters include catalyst choice (e.g., Pd(OAc)₂/CuI), ligand selection (e.g., bidentate ligands like benzotriazol-1-ylmethanol), and solvent optimization (e.g., DMF or THF). Reaction temperatures between 80–100°C and inert atmospheres (N₂/Ar) are critical to suppress side reactions .

Q. How is this compound characterized structurally, and what spectroscopic data are essential?

Characterization relies on NMR, NMR, and HRMS. Key NMR signals include aromatic protons (δ 7.11–8.03 ppm) and indole C–H resonances (e.g., δ 6.73 ppm for the indole proton). HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 238.0746 for C₁₄H₁₀N₂O₂) .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

Density functional theory (DFT) studies analyze frontier molecular orbitals (HOMO/LUMO), molecular electrostatic potential (MEP), and Hirshfeld surfaces. These predict sites for electrophilic/nucleophilic attack and non-covalent interactions (e.g., π-stacking). Docking studies with enzymes like carbonic anhydrase II (PDB: 4iwz) model binding affinities, guiding drug design .

Q. How does the 2-nitrophenyl group influence the compound’s stability and pharmacological activity?

The nitro group enhances thermodynamic stability via resonance and intramolecular hydrogen bonding. It also modulates electron density in the indole ring, affecting interactions with biological targets (e.g., enzymes or receptors). In vitro assays show nitroaryl indoles exhibit anti-inflammatory or antimicrobial activity, though cytotoxicity requires optimization .

Q. What challenges arise in analyzing this compound in complex matrices, and how are they resolved?

Matrix interference and low concentrations in biological samples necessitate advanced LC-MS/MS methods. Derivatization with hydrazide reagents (e.g., 2-nitrophenyl-oxamic acid hydrazide) improves detectability. Internal standards like isotopically labeled analogs (e.g., - or -derivatives) enhance quantification accuracy .

Methodological Challenges & Contradictions

Q. How do conflicting reports on the compound’s solubility and logP values impact experimental design?

Discrepancies in logP values (e.g., 3.56 vs. 1.3 in different studies) suggest solvent-dependent behavior. Researchers must validate solubility empirically using techniques like shake-flask assays. For in vivo studies, co-solvents (e.g., DMSO/PEG 400) or nanoformulations improve bioavailability .

Q. What safety protocols are critical when handling this compound in the lab?

The compound may cause skin/eye irritation (Category 2/2A hazards). Use PPE (gloves, goggles, lab coats), work in fume hoods, and avoid inhalation. Emergency measures include rinsing with water (15+ minutes for eyes) and immediate medical consultation for ingestion .

Emerging Research Directions

Q. Can this compound serve as a precursor for asymmetric synthesis?

Yes, chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective functionalization. For example, nitro group reduction with chiral borohydrides yields enantiomerically pure amines, useful in pharmaceutical intermediates .

Q. How does the compound’s photophysical behavior support applications in materials science?

The nitro group induces charge-transfer transitions, making it a candidate for organic LEDs (OLEDs) or sensors. Time-resolved fluorescence studies reveal nanosecond-scale excited-state lifetimes, suitable for optoelectronic devices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products